molecular formula C10H10BrFN2 B8234467 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole

Cat. No.: B8234467
M. Wt: 257.10 g/mol
InChI Key: UHITUCZVESSIKQ-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is an organic compound with the molecular formula C11H12BrFN2. It is a benzimidazole derivative, characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, and an isopropyl group at the 1st position. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-4-fluoro-2-methyl-1H-1,3-benzodiazole with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, and requires the use of a base like sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often recrystallized from solvents like n-heptane to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to the formation of different benzimidazole derivatives .

Scientific Research Applications

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a substituted benzimidazole, featuring a benzene ring fused with an imidazole ring, with bromine, fluorine, isopropyl, and methyl groups attached. It has a molecular formula of C11H12BrFN2C_{11}H_{12}BrFN_2 and a molecular weight of 271.13 g/mol. This compound is primarily used as a pharmaceutical intermediate .

Applications

  • Pharmaceutical Industry This compound is a crucial intermediate in synthesizing novel pharmaceutical compounds, enabling the development of potent drugs with enhanced therapeutic properties . Specifically, it is used in the preparation of Abemaciclib, a kinase inhibitor used to treat adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
  • Agrochemical Industry 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole exhibits pesticidal properties, making it an essential component in producing effective crop protection solutions . Its high efficacy and low environmental impact contribute to sustainable agriculture practices .
  • Chemical Research Researchers and scientists use this compound as a building block for synthesizing complex organic molecules . Its versatility and reactivity allow for possibilities in chemical research .

Synthesis Method

A method for synthesizing 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves adding sodium hydride into a reaction bottle and dissolving N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine in an aprotic solvent. The reaction system is heated and stirred to produce the compound. A patent outlines a synthesis method involving:

  • Adding sodium hydride to a reaction bottle with an aprotic solvent while stirring at a constant temperature .
  • Dissolving N-(4-bromo-2, 6-difluorophenyl) -N' -isopropylacetamidine in an aprotic solvent and slowly adding it to the reaction bottle .
  • Heating the reaction system to 40-100 ℃ and stirring for 4-10 hours .
  • Cooling the mixture, adding water, extracting, combining organic phases, washing with saturated saline solution, and drying with anhydrous sodium sulfate .
  • Concentrating the filtrate, dissolving in n-hexane, adding deionized water, and filtering and drying after white crystals are separated out to obtain 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [D] imidazole .

    The process gives 55.52g of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [D] imidazole in 60% yield .

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

  • 6-Bromo-4-fluoro-2-methyl-1H-benzimidazole
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole
  • 5-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

These compounds share similar structural features but differ in the position and type of substituents. The unique combination of bromine, fluorine, and isopropyl groups in this compound contributes to its distinct chemical properties and reactivity .

Biological Activity

6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzoimidazole core with specific halogen substitutions that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including halogenation and condensation reactions, which can be optimized for industrial production .

Synthetic Route Overview

StepReaction TypeDescription
1CondensationFormation of the benzoimidazole core from o-phenylenediamine and carboxylic acid derivatives.
2HalogenationIntroduction of bromine and fluorine using reagents like N-bromosuccinimide (NBS) and Selectfluor.
3FunctionalizationAddition of functional groups to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its inhibitory effects on various cancer cell lines, particularly in melanoma and breast cancer models.

Case Study: Melanoma Inhibition

In a comparative study, the compound demonstrated significant activity against melanoma cell lines, with IC50 values indicating effective proliferation inhibition:

CompoundCell LineIC50 (µM)
This compoundUACC-621.85
SorafenibSK-MEL-59.22

These results suggest that the compound may serve as a promising lead in developing new melanoma therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited notable inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
MRSA4

This antimicrobial profile indicates its potential application in treating resistant bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cell proliferation and survival pathways.

Target Enzymes and Pathways

  • CDK Inhibition : The compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle.
  • Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.

Comparison Table

Compound NameStructure FeaturesBiological Activity
This compoundIsopropyl group, bromine, fluorineAnticancer, Antimicrobial
(6-Bromo-4-fluoro-1H-benzo[d]imidazol-2-yl)methanolLacks isopropyl groupLower anticancer activity
(5-Fluoro-2-methyl-1H-benzo[d]imidazoleDifferent substitutionsModerate anticancer activity

This comparison illustrates how specific substituents influence the biological properties of benzimidazole derivatives .

Properties

IUPAC Name

6-bromo-4-fluoro-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-6(2)14-5-13-10-8(12)3-7(11)4-9(10)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHITUCZVESSIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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